
3-Chloro-6-iodo-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-iodo-2-nitrophenol is an organic compound with the molecular formula C6H3ClINO3 It is a halogenated phenol derivative, characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-nitrophenol typically involves multi-step reactions starting from readily available phenol derivatives. One common synthetic route includes:
Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Halogenation: The nitrated phenol is then subjected to halogenation. Chlorination can be achieved using chlorine gas or sodium hypochlorite, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision of reagent addition and temperature control, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-6-iodo-2-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted phenols.
Reduction: 3-Chloro-6-iodo-2-aminophenol.
Oxidation: Quinone derivatives of the original phenol.
科学的研究の応用
3-Chloro-6-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a useful starting material for cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of halogens and nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The biological activity of 3-Chloro-6-iodo-2-nitrophenol is primarily due to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures. The halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-nitrophenol: Lacks the iodine atom, making it less lipophilic and potentially less biologically active.
6-Iodo-2-nitrophenol: Lacks the chlorine atom, which may alter its reactivity and biological properties.
2,4-Dinitrophenol: Contains two nitro groups, significantly increasing its reactivity and toxicity.
Uniqueness
3-Chloro-6-iodo-2-nitrophenol is unique due to the combination of chlorine, iodine, and nitro groups on a single phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H3ClINO3 |
|---|---|
分子量 |
299.45 g/mol |
IUPAC名 |
3-chloro-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
InChIキー |
JTXYUXABNVTDDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
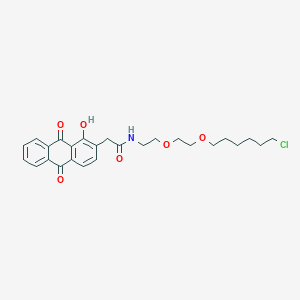
![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
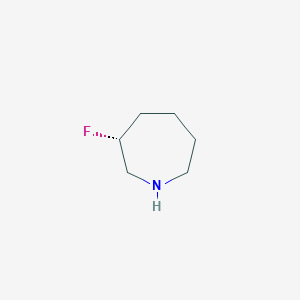
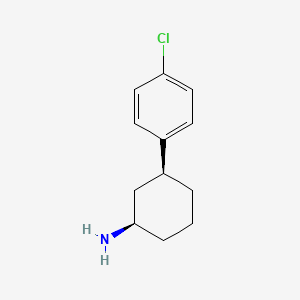

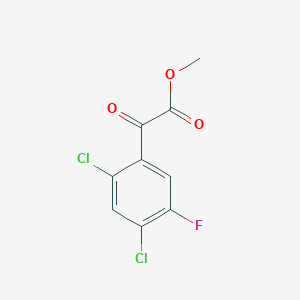
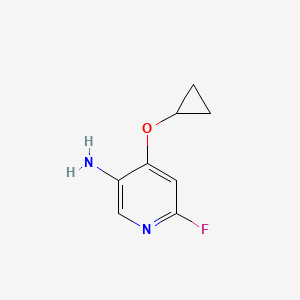
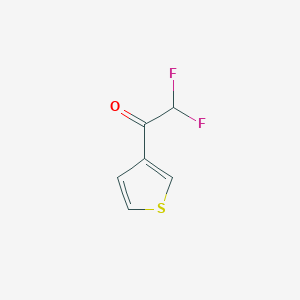
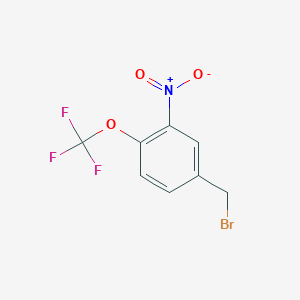
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)


